2-(3-Thienyl)methyleneindan-1-one
Description
2-(3-Thienyl)methyleneindan-1-one is a heterocyclic compound featuring an indanone core fused with a thiophene (thienyl) substituent. Indanone derivatives are widely studied for their electronic properties and biological activities, such as antimicrobial and anticancer effects .
Properties
Molecular Formula |
C14H10OS |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-(thiophen-3-ylmethylidene)-3H-inden-1-one |
InChI |
InChI=1S/C14H10OS/c15-14-12(7-10-5-6-16-9-10)8-11-3-1-2-4-13(11)14/h1-7,9H,8H2 |
InChI Key |
TVLJTLQCDJYBBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C1=CC3=CSC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Substituents
(2E)-2-(Furan-2-ylmethylidene)-2,3-dihydro-1H-inden-1-one
- Substituent : Furan ring (oxygen-containing heterocycle).
- Key Differences: Reduced aromaticity compared to thiophene, leading to lower electron density.
4-(3-Thienyl)benzoic Acid
- Functional Group : Carboxylic acid (vs. ketone in the target compound).
- Physical Properties : Melting point (282–283°C) is significantly higher due to hydrogen bonding from the carboxylic group .
- Applications: Likely used in coordination chemistry or as a ligand, differing from indanone derivatives’ roles in organic electronics .
Indanone Derivatives with Varied Substituents
Halogenated Indane-1,3-diones (e.g., Chloro-substituted)
- Substituent : Halogens (e.g., Cl, Br).
- Reactivity : Enhanced electrophilicity due to electron-withdrawing effects, enabling nucleophilic substitutions .
Nitro- and Cyano-Substituted Indanones
- Functionalization: Nitro groups increase oxidative stability, while cyano groups enhance dipolar character.
- Synthesis : Achieved via nitration or cyanation reactions (Schemes 5–6 in ), suggesting analogous routes for thienyl-substituted derivatives .
Data Table: Comparative Analysis
Research Findings and Implications
- Electronic Effects : Thienyl groups improve charge transport in organic semiconductors compared to furan analogs, making this compound a candidate for optoelectronic devices .
- Synthetic Pathways: Halogenation and nitration methods (, Schemes 4–5) could be adapted for functionalizing the thienyl-indanone core .
- Biological Potential: While furan-indanone derivatives show bioactivity, the thienyl variant’s efficacy remains unexplored, highlighting a research gap .
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